molecular formula C6H8FNS B1442945 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- CAS No. 870849-74-4

2-Thiophenemethanamine, 5-fluoro-alpha-methyl-

Cat. No. B1442945
M. Wt: 145.2 g/mol
InChI Key: SXFARHBHCSSUBN-UHFFFAOYSA-N
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Description

2-Thiophenemethanamine, 5-fluoro-alpha-methyl- is a chemical compound with the molecular formula C6H8FNS. It is a derivative of 2-Thiophenemethanamine, which has a molecular weight of 113.181 . The compound is also known by other names such as 2-Aminomethylthiophene, 2-Thenylamine, 2-Thienylmethylamine, 2-Thiophenemethylamine, and Thiophene-2-methylamine .


Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- can be analyzed using its InChI string: InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 . This string represents the compound’s molecular structure in a standard format that can be used to generate a 2D or 3D molecular model .

Scientific Research Applications

Material Science and Pharmaceuticals

Thiophene, a sulfur-containing heteroaromatic ring, is significant in material science and pharmaceuticals. Substituted thiophenes, like 5-fluoro-alpha-methyl-2-thiophenemethanamine, exhibit a range of biological activities (antibacterial, antifungal, antioxidant, etc.) and are used in polymeric thiophenes for various applications, such as thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

Electronics and Sensory Applications

In the field of electronics, 3-Fluoro-4-hexylthiophene, a compound related to 2-thiophenemethanamine, is notable. It's used to modify the electronic properties of conjugated polythiophenes, which are essential in electropolymerization processes, impacting the development of materials for electronic and sensory applications (Gohier et al., 2013).

Radiopharmaceutical Chemistry

Thiophenes, including variants like 5-fluoro-alpha-methyl-2-thiophenemethanamine, find applications in radiopharmaceutical chemistry. They are used in synthesizing radiolabeled compounds for brain imaging and have potential in developing radiopharmaceuticals with modified metabolism and lower lipophilicity (Kilbourn, 1989).

Neuroscience and Molecular Imaging

In neuroscience, derivatives of 2-thiophenemethanamine are used in designing ligands for brain receptors, such as metabotropic glutamate receptors. These compounds, like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, have high affinity and potency, making them suitable for positron emission tomography (PET) imaging of brain receptors (Siméon et al., 2007).

Chemical Sensing and Analysis

2-Thiophenemethanamine derivatives are also useful in chemical sensing and analysis. For example, azomethine-thiophene pincer ligands, which may be structurally related, are used for detecting metal ions via fluorescence and MALDI-TOF-MS spectroscopy, demonstrating their utility in analytical chemistry and environmental monitoring (Pedras et al., 2007).

properties

IUPAC Name

1-(5-fluorothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFARHBHCSSUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenemethanamine, 5-fluoro-alpha-methyl-

Synthesis routes and methods

Procedure details

Triphenylphosphine (873 mg) was added to a solution of 2-(1-azidoethyl)-5-fluorothiophene (518 mg) in THF (10 mL), and the reaction solution was stirred at room temperature for 1 hour. Water (2 mL) was added to the reaction mixture, and the mixture was heated to reflux for 3 hours. After allowing the reaction mixture to be cooled, a 5 N aqueous solution of hydrochloric acid and ethyl acetate were added thereto to separate the aqueous layer. A 5 N aqueous solution of sodium hydroxide was added to the aqueous layer to make the layer basic, and the aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 324 mg of the title compound. The physical properties of the compound are as follows.
Quantity
873 mg
Type
reactant
Reaction Step One
Name
2-(1-azidoethyl)-5-fluorothiophene
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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